molecular formula C11H17ClN2O B2920420 Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, (R)- CAS No. 186432-24-6

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, (R)-

Cat. No.: B2920420
CAS No.: 186432-24-6
M. Wt: 228.72
InChI Key: NTFPAOHCUPWJNQ-HNCPQSOCSA-N
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Description

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- is a chiral compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes an alpha-amino group and a benzene ring, making it a valuable molecule in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- typically involves the reaction of benzenepropanamide with alpha-amino-N,N-dimethyl groups under specific conditions. One common method includes the use of tert-butanesulfinyl as a protecting group, followed by treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and subsequent deprotection with methanolic hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in protein modification and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound can also modulate protein-protein interactions and influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole
  • Benzoxazole
  • Benzothiazole

Comparison

Compared to similar compounds, Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- stands out due to its unique chiral center and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPAOHCUPWJNQ-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186432-24-6
Record name (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
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